molecular formula C13H17NO B15311760 2-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one CAS No. 89845-26-1

2-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one

Cat. No.: B15311760
CAS No.: 89845-26-1
M. Wt: 203.28 g/mol
InChI Key: ASGJKQVVVNBFGS-UHFFFAOYSA-N
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Description

2-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one is an organic compound with a complex structure that includes an amino group, a propanone group, and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 1-tetralone and an appropriate amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propanone group can participate in various chemical reactions. These interactions can affect biological pathways and lead to specific effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1-naphthylamine: This compound shares the tetrahydronaphthalene moiety but lacks the propanone group.

    2-Amino-1,2,3,4-tetrahydronaphthalen-1-one: Similar in structure but with different functional groups.

Uniqueness

2-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

89845-26-1

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one

InChI

InChI=1S/C13H17NO/c1-9(14)13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,9,12H,4,6,8,14H2,1H3

InChI Key

ASGJKQVVVNBFGS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1CCCC2=CC=CC=C12)N

Origin of Product

United States

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